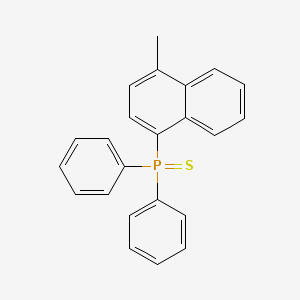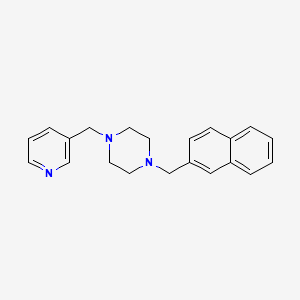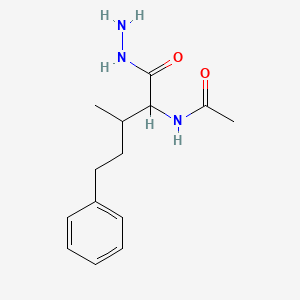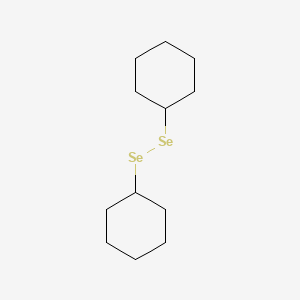
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It features a naphthalene ring substituted with a methyl group at the 4-position, linked to a diphenyl-sulfanylidene-lambda5-phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-methylnaphthalene, is subjected to electrophilic substitution reactions to introduce the desired functional groups.
Phosphane Introduction: The diphenyl-sulfanylidene-lambda5-phosphane moiety is introduced through a nucleophilic substitution reaction, where a suitable phosphorus reagent reacts with the naphthalene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of 4-methylnaphthalene and phosphorus reagents.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Use of techniques like recrystallization, chromatography, and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or phosphine.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry
Polymer Science: Incorporated into polymers to improve their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
Mécanisme D'action
The mechanism by which (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and metal centers. The compound’s unique structure allows it to participate in various chemical transformations, influencing pathways and processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylnaphthalen-1-yl)-diphenyl-phosphane
- (4-Methylnaphthalen-1-yl)-diphenyl-sulfane
- (4-Methylnaphthalen-1-yl)-diphenyl-selenane
Uniqueness
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a naphthalene ring with a diphenyl-sulfanylidene-lambda5-phosphane moiety
Propriétés
Numéro CAS |
3411-50-5 |
|---|---|
Formule moléculaire |
C23H19PS |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(4-methylnaphthalen-1-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C23H19PS/c1-18-16-17-23(22-15-9-8-14-21(18)22)24(25,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17H,1H3 |
Clé InChI |
URWHJQOTWQZPRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)

![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

